4-[(4-chlorophenyl)carbonyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dimethylamino group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorobenzoyl group may yield a benzyl derivative .
Scientific Research Applications
4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with structural similarities, such as:
- 4-(4-CHLOROBENZOYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE derivatives
- Compounds with similar functional groups, such as other chlorobenzoyl or dimethylamino derivatives .
Uniqueness
Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C26H23ClN2O4 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23ClN2O4/c1-28(2)19-10-6-16(7-11-19)23-22(24(30)17-4-8-18(27)9-5-17)25(31)26(32)29(23)20-12-14-21(33-3)15-13-20/h4-15,23,30H,1-3H3/b24-22- |
InChI Key |
CHDQJFPQHDRVSR-GYHWCHFESA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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